10-O-バニリルアウクビン
概要
説明
10-O-Vanilloylaucubin (10-OVL) is a naturally occurring compound found in the bark of the magnolia tree. It was first isolated and identified in the late 1980s and has since been used in a variety of scientific research applications. 10-OVL has been studied for its potential medicinal properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Additionally, 10-OVL has been found to have a wide range of biochemical and physiological effects.
科学的研究の応用
鎮痛効果
10-O-バニリルアウクビン: は、有意な鎮痛効果を持つことが明らかになっています。 経口投与後、顕著なねじれ抑制を示し、鎮痛剤としての可能性を示唆しています . この化合物は、特にムラサキシキブのハーブからの天然由来であることを考えると、新しい鎮痛薬の開発のための有望な候補となる可能性があります。
抗炎症作用
中国医学で伝統的に使用されているムラサキシキブは、10-O-バニリルアウクビンの供給源であり、薬理学的に活性な成分により、腫れや痛みを軽減するために使用されてきました . 10-O-バニリルアウクビンの抗炎症作用はこの効果に貢献しており、炎症性疾患の治療法の研究に役立ちます。
伝統医学における品質管理
ベータ/ZSM-22 ゼオライトベースの混合マトリックス固相分散を含む新しい抽出および定量方法が、クジンシの品質管理のために開発されました。 この方法は、10-O-バニリルアウクビンを含む8つの化合物を同時に抽出および定量するために使用され、伝統的な中国医学の製剤の品質を保証しています .
薬物動態とネットワーク薬理学
10-O-バニリルアウクビンの薬物動態プロファイルは研究されており、クジンシ抽出物から吸収された成分の薬理学的メカニズムを明らかにするために、ネットワーク薬理学のアプローチが統合されています。 この研究は、10-O-バニリルアウクビンが体内でどのように振る舞い、特に癌に関連する生物学的経路との潜在的な相互作用を理解するのに役立ちます .
潜在的な抗癌作用
ネットワーク薬理学と薬物動態を統合した研究により、10-O-バニリルアウクビンが癌に関連する重要な経路に関与していることが示唆されています。 インビトロ実験では、クジンシ抽出物とその吸収された成分、特に10-O-バニリルアウクビンの抗癌効果が確認されています .
抽出効率の最適化
研究により、ベータとZSM-22を特定の比率で吸着剤として使用した場合、10-O-バニリルアウクビンが最大の抽出効率を得ることがわかりました。 抽出効率のこの最適化は、治療上の可能性を含むさまざまな用途における10-O-バニリルアウクビンの効果的な使用に不可欠です .
Safety and Hazards
The safety data sheet for 10-O-Vanilloylaucubin advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
作用機序
Target of Action
10-O-Vanilloylaucubin is a natural compound that has been shown to have significant analgesic effects . The primary targets of this compound are still under investigation, but it is believed to interact with pain receptors or pathways in the body, given its observed analgesic effects .
Mode of Action
It is known to inhibit writhing, a behavior associated with pain, in animal models . This suggests that it may interact with pain signaling pathways to reduce the perception of pain.
Biochemical Pathways
It is known that the compound is involved in pain signaling pathways due to its analgesic effects
Pharmacokinetics
It has been observed that the compound can be orally administered and shows significant effects at doses of 25 mg/kg . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, are areas for future research.
Result of Action
The primary observed result of 10-O-Vanilloylaucubin’s action is a significant reduction in pain perception, as evidenced by its writhing inhibition in animal models . This suggests that the compound has potent analgesic effects.
生化学分析
Biochemical Properties
10-O-Vanilloylaucubin plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, 10-O-Vanilloylaucubin reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes . Additionally, it interacts with various proteins involved in cell signaling pathways, modulating their activity and contributing to its anti-inflammatory and analgesic effects.
Cellular Effects
10-O-Vanilloylaucubin exerts multiple effects on different cell types and cellular processes. In immune cells, it reduces the production of inflammatory cytokines, thereby modulating the immune response. In cancer cells, 10-O-Vanilloylaucubin induces apoptosis and inhibits cell proliferation by affecting cell signaling pathways such as the PI3K/Akt and MAPK pathways . It also influences gene expression by modulating transcription factors, leading to changes in the expression of genes involved in inflammation, cell cycle regulation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 10-O-Vanilloylaucubin involves several key interactions at the molecular level. It binds to the active sites of enzymes like COX and LOX, inhibiting their catalytic activity and reducing the production of inflammatory mediators . Additionally, 10-O-Vanilloylaucubin interacts with cell surface receptors and intracellular signaling molecules, modulating their activity and leading to downstream effects on gene expression and cellular function. These interactions contribute to its anti-inflammatory, analgesic, and anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10-O-Vanilloylaucubin have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that 10-O-Vanilloylaucubin maintains its anti-inflammatory and anticancer effects over several weeks, although the extent of these effects may diminish with time. Stability studies indicate that proper storage conditions are essential to preserve its bioactivity.
Dosage Effects in Animal Models
The effects of 10-O-Vanilloylaucubin vary with different dosages in animal models. At low to moderate doses, it exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity . At higher doses, some adverse effects such as gastrointestinal disturbances and hepatotoxicity have been reported. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
10-O-Vanilloylaucubin is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It undergoes phase I and phase II metabolic reactions, including hydroxylation, glucuronidation, and sulfation . These reactions are catalyzed by enzymes such as cytochrome P450s and UDP-glucuronosyltransferases, leading to the formation of various metabolites. The metabolic pathways of 10-O-Vanilloylaucubin influence its bioavailability, half-life, and overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, 10-O-Vanilloylaucubin is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters . Once inside the cells, it may bind to intracellular proteins and accumulate in certain organelles, influencing its localization and activity. The distribution of 10-O-Vanilloylaucubin within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 10-O-Vanilloylaucubin is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and glycosylation, may influence its targeting to specific cellular compartments. The localization of 10-O-Vanilloylaucubin within subcellular structures is essential for its role in modulating cellular processes and signaling pathways.
特性
IUPAC Name |
[(1S,4aR,5S,7aS)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxy-3-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-31-15-7-10(2-3-13(15)25)21(30)33-9-11-6-14(26)12-4-5-32-22(17(11)12)35-23-20(29)19(28)18(27)16(8-24)34-23/h2-7,12,14,16-20,22-29H,8-9H2,1H3/t12-,14+,16+,17+,18+,19-,20+,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYVNBXSLBXSGD-IFWLTBFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OCC2=CC(C3C2C(OC=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)OCC2=C[C@H]([C@H]3[C@@H]2[C@@H](OC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What evidence suggests that 10-O-Vanilloylaucubin possesses analgesic properties?
A: Research on Vitex rotundifolia fruit extracts identified 10-O-Vanilloylaucubin as one of the compounds responsible for the observed analgesic effect. [] In a study using a mouse model, 10-O-Vanilloylaucubin demonstrated significant inhibition of acetic acid-induced writhing, a common method to assess analgesic activity, when administered orally at a dose of 15 mg/kg. [] Further supporting its analgesic potential, 10-O-Vanilloylaucubin also showed efficacy in increasing the pressure pain threshold in mice at a dose of 50 mg/kg. [] These findings highlight 10-O-Vanilloylaucubin as a promising candidate for further investigation in pain management research.
Q2: Beyond Vitex rotundifolia, are there other plant sources known to contain 10-O-Vanilloylaucubin?
A: Yes, 10-O-Vanilloylaucubin has also been isolated from the fruits of Vitex trifolia, another species known for its medicinal properties. [] This discovery suggests that 10-O-Vanilloylaucubin may be a characteristic bioactive compound within the Vitex genus.
A: While the provided research focuses on the analgesic effects of 10-O-Vanilloylaucubin, its presence in Vitex trifolia fruits led to investigations into other bioactivities. Interestingly, 10-O-Vanilloylaucubin did not display cytotoxic effects against human lung cancer cells (PC9) at a concentration of 20 μM. [] This finding suggests that 10-O-Vanilloylaucubin may possess a favorable safety profile in this specific context.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。